molecular formula C15H14O4 B1234483 7-Methoxy-8-(3-prop-1-en-2-yloxiran-2-yl)chromen-2-one

7-Methoxy-8-(3-prop-1-en-2-yloxiran-2-yl)chromen-2-one

Cat. No. B1234483
M. Wt: 258.27 g/mol
InChI Key: YTDNHMHONBWCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-8-(3-prop-1-en-2-yloxiran-2-yl)chromen-2-one is a member of coumarins.
7-Methoxy-8-(3-prop-1-en-2-yloxiran-2-yl)chromen-2-one is a natural product found in Phebalium canaliculatum, Murraya exotica, and other organisms with data available.

Scientific Research Applications

  • Antimicrobial Activity :

    • A series of compounds related to 7-methoxychromen-2-one, including 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones, were synthesized and exhibited significant antibacterial and antifungal activities. These activities were analyzed using molecular docking studies with crystal structures of oxidoreductase proteins (Mandala et al., 2013).
  • Synthesis of Novel Derivatives :

    • Novel oxadiazole derivatives containing a 2H-chromen-2-one moiety, synthesized using 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid as a starting material, showed promise as potential antibacterial and antifungal agents (Mahesh et al., 2022).
    • The synthesis of 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, a natural product with antileishmanial activity, was achieved through a key step involving Suzuki-Miyaura coupling (Schmidt et al., 2012).
  • NMR Spectral Assignments :

    • NMR spectral assignments were reported for several types of chalcones containing a 2H-chromen group, which can aid in identifying more polysubstituted chromenylchalcones synthesized or isolated from natural sources in the future (Yoon et al., 2012).
  • Antimicrobial and Antimalarial Activity :

    • Novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives were synthesized and screened for antimicrobial, antifungal, and antimalarial activities. Their chemical structures were confirmed by various spectral analyses (Shah et al., 2016).
  • Synthesis of Pyranochromenone Derivatives :

    • A series of pyrano[2,3-f]chromenone derivatives were synthesized starting from resorcinol, and some exhibited cytotoxic activity against the blood tumor cell line K562 (Alizadeh et al., 2015).
  • Antibacterial and Anticoagulant Activities :

    • New isoxazoline chromene derivatives were synthesized and evaluated for their antibacterial and anticoagulant activities. This study also explored the preparation of various heterocyclic compounds and their pharmacological evaluation (Zghab et al., 2017).
  • Synthesis of Fluorescent Compounds :

    • New coumarin derivatives were synthesized and characterized, exhibiting excellent fluorescence in ethanol solution and the solid state. This includes derivatives like 7-hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid (Shi et al., 2017).
  • Anti-Proliferative Activity :

    • The anti-proliferative properties of 1H-benzo[f]chromene-2-carbothioamide derivatives were evaluated against human cancer cell lines, revealing strong and selective cytotoxic activities. The study also included a detailed theoretical analysis of the compounds' electronic properties (Fouda et al., 2021).

properties

IUPAC Name

7-methoxy-8-(3-prop-1-en-2-yloxiran-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-8(2)13-15(19-13)12-10(17-3)6-4-9-5-7-11(16)18-14(9)12/h4-7,13,15H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDNHMHONBWCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C(O1)C2=C(C=CC3=C2OC(=O)C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-8-(3-prop-1-en-2-yloxiran-2-yl)chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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